molecular formula C3Br2F4 B1586303 2,3-Dibromo-1,1,3,3-tetrafluoropropene CAS No. 666-40-0

2,3-Dibromo-1,1,3,3-tetrafluoropropene

Cat. No. B1586303
CAS RN: 666-40-0
M. Wt: 271.83 g/mol
InChI Key: HFEIAWIQHJLHCT-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,1,3,3-tetrafluoropropene (2,3-DBTFP) is a halogenated hydrocarbon that has recently been studied for its potential applications in various scientific research areas. It is a colorless liquid that is highly flammable and is a common synthetic intermediate in organic synthesis. 2,3-DBTFP has a wide range of applications, including its use in organic synthesis, as a reagent for the preparation of polymers, and as a catalyst for the production of fluorinated compounds. It is also used in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

Synthesis and Organic Synthesis Applications

2,3-Dibromo-1,1,3,3-tetrafluoropropene has been explored as a valuable fluorinated building block in organic synthesis. Murray et al. (2019) describe the use of 2,3,3,3-tetrafluoropropene (a closely related compound) in the synthesis of enol ethers and vinyl sulfides, highlighting its utility as an inexpensive and readily available fluorinated building block. This research underscores the compound's growing use in creating complex organic molecules with significant potential in various chemical synthesis processes, owing to its unique chemical properties, including reactivity and regioselectivity in nucleophilic substitution reactions (Murray, Ball, Harsanyi, & Sandford, 2019).

Environmental and Refrigerant Applications

Another significant area of application for 2,3-Dibromo-1,1,3,3-tetrafluoropropene derivatives is in environmental science, particularly as refrigerants with a low global warming potential. Gao et al. (2014) conducted research on the heat capacity of R1234yf (2,3,3,3-tetrafluoropropene) in the liquid phase, providing critical data for its application in air conditioning systems. This research supports the compound's role as an environmentally friendly alternative to traditional refrigerants, contributing to the development of sustainable cooling technologies (Gao, Jiang, Jie, He, & Chen, 2014).

Biotransformation Studies

Understanding the biotransformation of 2,3,3,3-tetrafluoropropene is crucial for evaluating its safety and environmental impact. Schuster et al. (2010) investigated the biotransformation of HFO-1234yf in rabbits, revealing insights into its metabolic pathways. This study provides essential data on how this compound is processed in biological systems, which is vital for assessing its environmental and health-related risks (Schuster, Bertermann, Rusch, & Dekant, 2010).

Photophysical Properties and Applications

The photophysical properties of 2,3,3,3-tetrafluoropropene derivatives also present significant research interest. For example, studies on the structure and properties of HFO-1234yf have contributed to understanding its potential use in various applications, from refrigerants to potentially in materials science, due to its unique chemical and physical properties (Feller, Lux, Hohenstein, & Kornath, 2014).

properties

IUPAC Name

2,3-dibromo-1,1,3,3-tetrafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Br2F4/c4-1(2(6)7)3(5,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEIAWIQHJLHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371609
Record name 2,3-Dibromo-1,1,3,3-tetrafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-1,1,3,3-tetrafluoropropene

CAS RN

666-40-0
Record name 2,3-Dibromo-1,1,3,3-tetrafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-1,1,3,3-tetrafluoropropene

Citations

For This Compound
5
Citations
RE Banks, MG Barlow, WD Davies… - Journal of the …, 1969 - pubs.rsc.org
Pyrolysis of 1,3-dibromo-1,1,3,3-tetrafluoropropane, from dibromodifluoromethane and vinylidene fluoride, over activated charcoal gives 3-bromo-1,1,3,3-tetrafluoropropene. Free-…
Number of citations: 21 pubs.rsc.org
RE Banks, WD Davies, RN Haszeldine… - Journal of Fluorine …, 1977 - Elsevier
Passage of the 2,3-dibromopropane CF 2 BrCBrCF 2 over hot catalytic grade silica causes it to isomerize to its 1,2-dibromo analogue CF 3 CBrCFBr. Flow pyrolysis of these …
Number of citations: 17 www.sciencedirect.com
MJ Bunegar, R Fields, RN Haszeldine - Journal of Fluorine Chemistry, 1980 - Elsevier
Fluoroallene and 1, 3-difluoroallene are prepared in good overall yield by the addition of dichlorocarbene to vinyl fluoride and 1, 2-difluoroethylene respectively, followed by pyrolysis of …
Number of citations: 25 www.sciencedirect.com
WJ Feast - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary This chapter discusses the preparation procedures and reactions of various halogenated paraffins and halogen derivatives of alkenes and acetylenes. Several …
Number of citations: 0 www.sciencedirect.com
RR Kostikov - thieme-connect.com
1, 1-Dihaloallenes are useful synthetic building blocks for a variety of carbon skeletons including acyclic three-carbon chains and four-, five-, or six-membered ring compounds. Their …
Number of citations: 0 www.thieme-connect.com

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